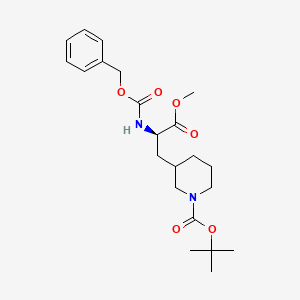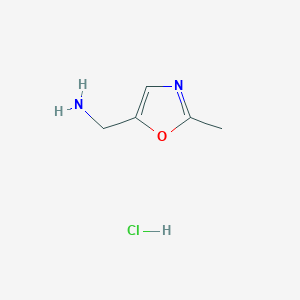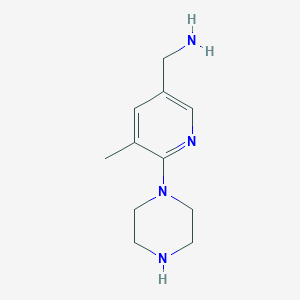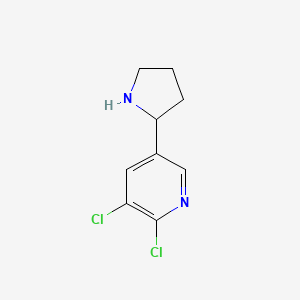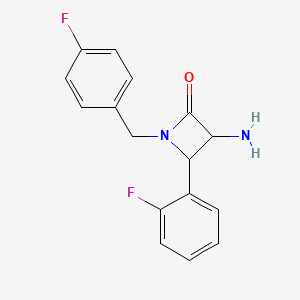![molecular formula C14H18N2O2 B11807130 Benzyl 3-azabicyclo[3.2.0]heptan-1-ylcarbamate](/img/structure/B11807130.png)
Benzyl 3-azabicyclo[3.2.0]heptan-1-ylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ベンジル 3-アザビシクロ[3.2.0]ヘプタン-1-イルカルバメートは、独特の二環式構造を持つ化学化合物です。この化合物は、医薬品化学や有機合成など、さまざまな分野における潜在的な用途が期待されているため、注目されています。その構造は、ベンジル基が 3-アザビシクロ[3.2.0]ヘプタン環系に結合しており、さらにカルバメート基が結合しているというものです。
準備方法
合成経路と反応条件
ベンジル 3-アザビシクロ[3.2.0]ヘプタン-1-イルカルバメートの合成は、一般的に複数段階の有機反応を伴います。一般的な方法の1つは、適切な前駆体を特定の条件下で環化して、二環式環系を形成することです。 次に、ベンジル基は求核置換反応により導入され、カルバメート基はカルバモイル化反応により付加されます .
工業的生産方法
この化合物の工業的生産には、高収率と高純度を保証するために、最適化された合成経路が用いられます。これは、多くの場合、目的の生成物の形成を促進するために、触媒や制御された反応環境を使用することを伴います。 このプロセスには、化合物を分離するために、再結晶またはクロマトグラフィーなどの精製工程が含まれることもあります .
化学反応の分析
反応の種類
ベンジル 3-アザビシクロ[3.2.0]ヘプタン-1-イルカルバメートは、次のようなさまざまな化学反応を起こす可能性があります。
酸化: この反応により、分子に酸素含有官能基を導入できます。
還元: この反応により、酸素含有官能基を除去したり、二重結合を還元したりできます。
置換: この反応により、1つの官能基を別の官能基に置換できます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO₄) や三酸化クロム (CrO₃) があります。
還元: 一般的な還元剤には、水素化アルミニウムリチウム (LiAlH₄) や水素化ホウ素ナトリウム (NaBH₄) があります。
置換: 一般的な試薬には、ハロゲン(例:塩素、臭素)や求核剤(例:アミン、アルコール)があります。
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化によりケトンまたはカルボン酸が生成される一方、還元によりアルコールまたはアルカンが生成される場合があります .
科学研究における用途
ベンジル 3-アザビシクロ[3.2.0]ヘプタン-1-イルカルバメートは、科学研究においていくつかの用途があります。
化学: これは、より複雑な分子の合成における構成要素として使用されます。
生物学: これは、酵素や受容体との相互作用など、潜在的な生物活性について研究されています。
医学: これは、特定の受容体に対するリガンドとして作用するなど、潜在的な治療効果について調査されています。
科学的研究の応用
Benzyl 3-azabicyclo[3.2.0]heptan-1-ylcarbamate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects, such as acting as a ligand for specific receptors.
Industry: It is used in the development of new materials and chemical processes
作用機序
ベンジル 3-アザビシクロ[3.2.0]ヘプタン-1-イルカルバメートの作用機序は、酵素や受容体などの特定の分子標的との相互作用を伴います。この化合物はこれらの標的に結合し、その活性を変化させて、さまざまな生物学的効果をもたらす可能性があります。 関与する経路には、シグナル伝達、酵素阻害、または受容体調節が含まれます .
類似の化合物との比較
類似の化合物
3-アザビシクロ[3.1.1]ヘプタン: これらの化合物は、類似の二環式構造を持っていますが、環のサイズと結合が異なります。
N-ベンジルマレイミド誘導体: これらの化合物は、ベンジル基と二環式構造を共有していますが、官能基と反応性が異なります
独自性
ベンジル 3-アザビシクロ[3.2.0]ヘプタン-1-イルカルバメートは、特定の環系と官能基により、独特の化学的および生物学的特性を付与されるため、独自性があります。
類似化合物との比較
Similar Compounds
3-Azabicyclo[3.1.1]heptanes: These compounds have a similar bicyclic structure but differ in the ring size and connectivity.
N-Benzylmaleimide derivatives: These compounds share the benzyl group and bicyclic structure but have different functional groups and reactivity
Uniqueness
Benzyl 3-azabicyclo[3.2.0]heptan-1-ylcarbamate is unique due to its specific ring system and functional groups, which confer distinct chemical and biological properties.
特性
IUPAC Name |
benzyl N-(3-azabicyclo[3.2.0]heptan-1-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c17-13(18-9-11-4-2-1-3-5-11)16-14-7-6-12(14)8-15-10-14/h1-5,12,15H,6-10H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATIGQRMQHOITAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1CNC2)NC(=O)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



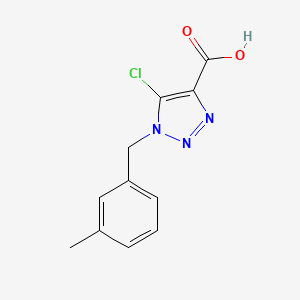
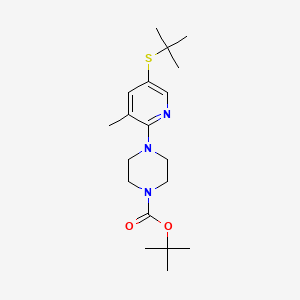
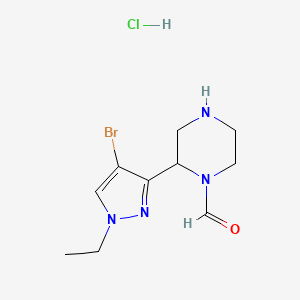
![2-Hydroxy-9-(trifluoromethyl)-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B11807083.png)
